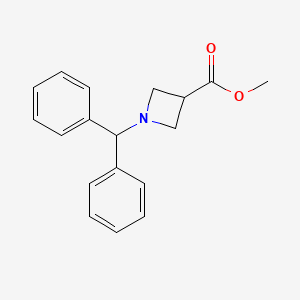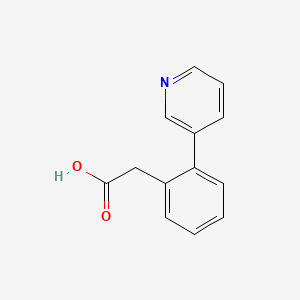
2-(3'-Pyridyl)phenylacetic acid
説明
2-(3’-Pyridyl)phenylacetic acid, also known as (2-Pyridin-3-yl-phenyl)-acetic acid, is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of phenylacetic acid, which is a white solid with a strong honey-like odor .
Synthesis Analysis
The synthesis of 2-(3’-Pyridyl)phenylacetic acid can be achieved via various methods. One of the most common methods is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 2-(3’-Pyridyl)phenylacetic acid consists of a pyridyl group attached to a phenylacetic acid molecule . The exact mass of the molecule is 213.078978594 g/mol .
Physical And Chemical Properties Analysis
2-(3’-Pyridyl)phenylacetic acid has a molecular weight of 213.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area of the molecule is 50.2 Ų .
科学的研究の応用
Antioxidant Activity Studies
- Application Summary: Phenolic acids, including “2-(3’-Pyridyl)phenylacetic acid”, are known for their antioxidant and antiradical activity. They are naturally occurring compounds that are being studied for their potential health benefits .
- Methods of Application: In these studies, the Ferric Reducing Antioxidant Power (FRAP) assay is often used to evaluate the antioxidant potential of phenolic acids . The FRAP assay measures the change in absorbance at 593 nm due to the formation of a blue-colored Fe^2±tripyridyltriazine compound from colorless oxidized Fe^3+ form by the action of electron donating antioxidants .
- Results/Outcomes: The study found that the antioxidant activity of ortho-substituted compounds such as 2,5-dihydroxybenzoic acid was elevated when compared to its phenylacetic counterparts (2,5-dihydroxyphenylacetic and 2-hydroxyphenylacetic acids) .
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds. This reaction is known for its mild conditions, functional group tolerance, and the use of environmentally benign organoboron reagents .
- Methods of Application: The reaction involves the coupling of an organoboron compound and a halide using a palladium catalyst. It’s possible that “2-(3’-Pyridyl)phenylacetic acid” could be used as an organoboron reagent in this reaction .
- Results/Outcomes: The outcome of the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Perfumery
- Application Summary: Phenylacetic acid, which is structurally similar to “2-(3’-Pyridyl)phenylacetic acid”, is known to possess a honey-like odor and is used in some perfumes .
- Methods of Application: The compound could potentially be used in the formulation of perfumes, contributing a honey-like scent .
- Results/Outcomes: The outcome would be a perfume with a unique scent profile, potentially enhancing the overall fragrance .
Penicillin G Production
- Application Summary: Phenylacetic acid, which is structurally similar to “2-(3’-Pyridyl)phenylacetic acid”, is used in the production of penicillin G .
- Methods of Application: In the biosynthesis of penicillin G, phenylacetic acid is used as a side-chain precursor .
- Results/Outcomes: The outcome is the production of penicillin G, a widely used antibiotic .
Diclofenac Production
- Application Summary: Phenylacetic acid is also used in the production of diclofenac , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory disorders such as gout .
- Methods of Application: In the synthesis of diclofenac, phenylacetic acid is used as a starting material .
- Results/Outcomes: The outcome is the production of diclofenac, a widely used NSAID .
将来の方向性
Future research on 2-(3’-Pyridyl)phenylacetic acid could focus on its potential applications and its behavior in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction, which is used in its synthesis, has been suggested as a potential area for future research due to its wide applicability and the variety of organoboron reagents that can be used .
特性
IUPAC Name |
2-(2-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVQDCSSJCWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375192 | |
| Record name | 2-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-Pyridyl)phenylacetic acid | |
CAS RN |
675602-63-8 | |
| Record name | Benzeneacetic acid, 2-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675602-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



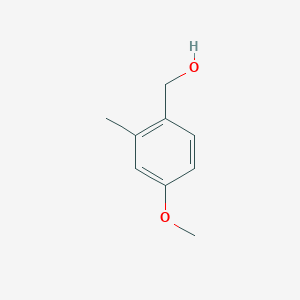
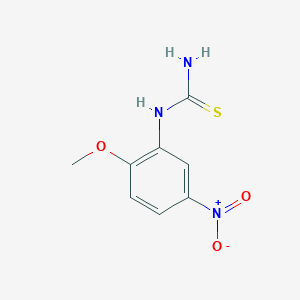
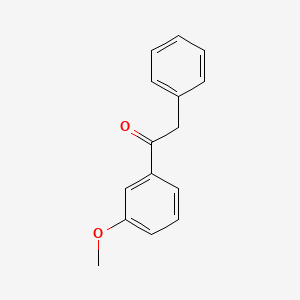
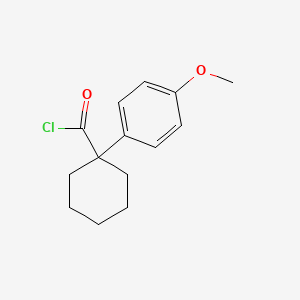
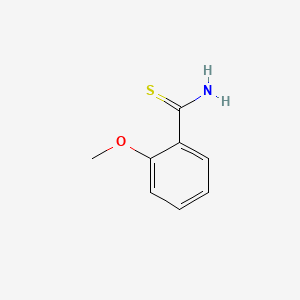



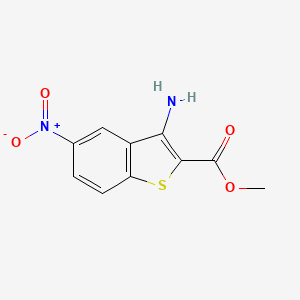
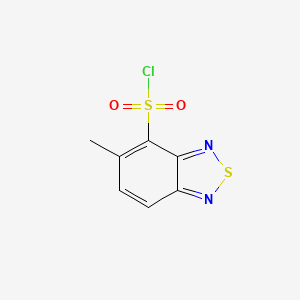
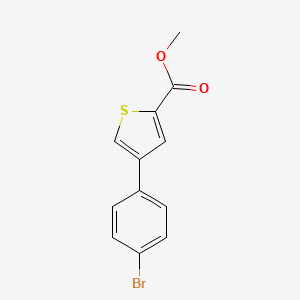
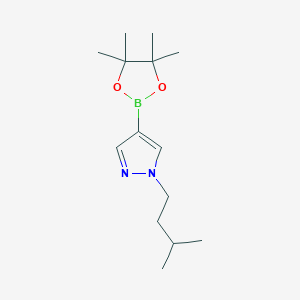
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
